molecular formula C17H20ClN3OS B2795796 (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone CAS No. 1786247-81-1

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone

Cat. No. B2795796
M. Wt: 349.88
InChI Key: JJPYSKWRYTVPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone, also known as CP-154,526, is a selective antagonist for the corticotropin-releasing factor type 1 (CRF1) receptor. This compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of anxiety and depression.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research into the metabolism of methadone, a compound with a distinct structure but relevant in the context of studying pharmacokinetics and drug interactions, highlights the complexity of drug metabolism. The study by R. Dinis-Oliveira (2016) examines methadone's major and minor metabolites and its pharmacokinetic drug interactions, emphasizing the variability in individual responses due to metabolic pathways, notably involving cytochrome P450 enzymes (Dinis-Oliveira, 2016).

Antifungal and Antimicrobial Applications

The review by Y. Kaddouri et al. (2022) on small molecules against Fusarium oxysporum highlights the significance of structural activity relationships in designing compounds with antifungal properties. This research underscores the importance of chemical structure in the biological activity against pathogens, potentially relevant for compounds like “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone” (Kaddouri et al., 2022).

Anticancer Properties

Studies on compounds with anticancer properties, such as chrysophanol and its effects on malignant optic nerve meningioma cell lines, provide insight into how structurally complex molecules can induce apoptosis, affect mitochondrial membrane potential, and interact with signaling pathways. This area of research, exemplified by the study of C. Zeng et al. (2019), is crucial for understanding how novel compounds might be designed or utilized for cancer therapy (Zeng et al., 2019).

Synthesis and Bioevaluation

The synthesis and bioevaluation of novel pyrazole derivatives, as reviewed by Sheetal et al. (2018), demonstrate the ongoing interest in developing compounds with diverse biological activities, including antimicrobial and anticancer properties. This review outlines various synthetic approaches and highlights the pharmacological potential of pyrazole derivatives, suggesting a framework for researching compounds with complex structures like “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone” (Sheetal et al., 2018).

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-11-16(12(2)20-19-11)17(22)21-8-7-15(23-10-9-21)13-5-3-4-6-14(13)18/h3-6,15H,7-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPYSKWRYTVPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone

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